
N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide, also known as DMTS, is an organic compound that has gained attention in scientific research due to its potential applications in the field of medicine. DMTS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. For example, N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. Additionally, N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide has been shown to modulate the activity of certain ion channels in the body, which can affect the function of various organs and tissues.
Biochemical and physiological effects:
N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide has been shown to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. Additionally, N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide has been shown to modulate the activity of certain ion channels in the body, which can affect the function of various organs and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide has been shown to have a variety of biochemical and physiological effects, making it a versatile tool for investigating various biological processes.
One limitation of using N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide has not been extensively studied in vivo, so its potential effects on living organisms are not well characterized.
Direcciones Futuras
There are several potential future directions for research on N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide. One area of interest is the development of N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide-based therapeutics for the treatment of cancer and other diseases. Additionally, further investigation into the mechanism of action of N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide could provide insights into the underlying biology of various physiological processes. Finally, more research is needed to determine the safety and efficacy of N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide in vivo, which could pave the way for its use in clinical applications.
Métodos De Síntesis
N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with potassium tert-butoxide, followed by the addition of m-tolyloxyacetic acid. The resulting product is then purified using column chromatography to yield pure N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide.
Aplicaciones Científicas De Investigación
N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases. One study found that N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide was able to inhibit the growth of cancer cells in vitro, suggesting that it may have anti-cancer properties. Another study showed that N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide was able to reduce inflammation in a mouse model of rheumatoid arthritis, indicating that it may have anti-inflammatory effects as well.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)sulfonyl-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-5-4-6-15(10-12)22-11-17(19)18-23(20,21)16-8-7-13(2)9-14(16)3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVSDMHSMPAWJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NS(=O)(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbohydrazide](/img/structure/B2557644.png)
![Ethyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2557645.png)
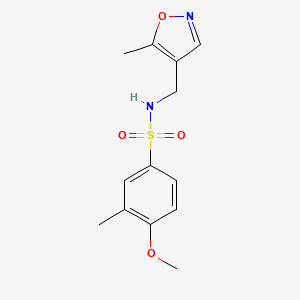

![N-cycloheptyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2557650.png)
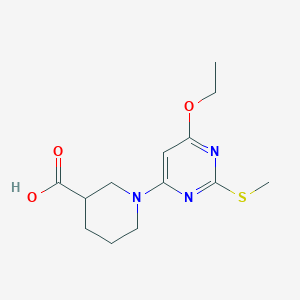
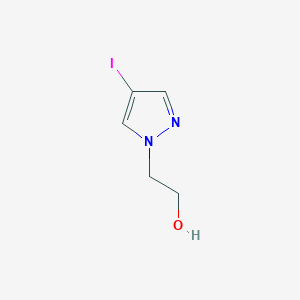
![2-cyano-N'-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B2557657.png)
![1-Cyclopropyl-3-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrrolidin-2-one](/img/structure/B2557658.png)

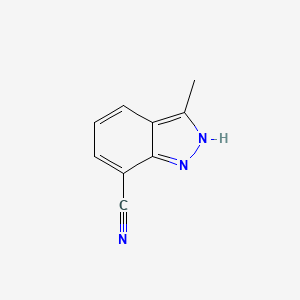
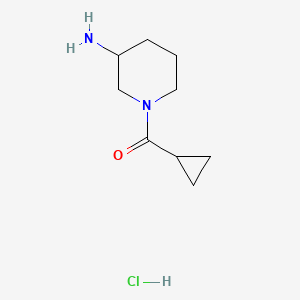
![2-[[4-(4-Methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2557665.png)
